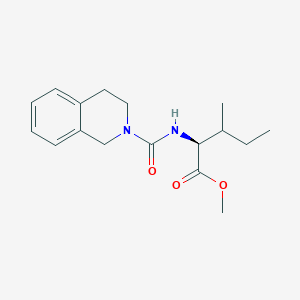
(2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate is a complex organic compound that belongs to the class of isoquinoline derivatives These compounds are known for their diverse biological activities and potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Carboxamido Group: This step might involve the reaction of the isoquinoline derivative with a suitable carboxylic acid derivative under amide coupling conditions.
Esterification: The final step could involve esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carboxamido group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are known for their pharmacological activities. This compound could potentially be explored for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, compounds with similar structures have been investigated for their potential use in treating neurological disorders, cancer, and infectious diseases. The specific activity of this compound would need to be determined through experimental studies.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them versatile intermediates in various industrial processes.
作用机制
The mechanism of action of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
- (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)butanoate
- (2S,3R)-ethyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
- (2S,3R)-methyl 3-ethyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate
Uniqueness
The uniqueness of (2S,3R)-methyl 3-methyl-2-(1,2,3,4-tetrahydroisoquinoline-2-carboxamido)pentanoate lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
methyl (2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-4-12(2)15(16(20)22-3)18-17(21)19-10-9-13-7-5-6-8-14(13)11-19/h5-8,12,15H,4,9-11H2,1-3H3,(H,18,21)/t12?,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMIXCYAZIILED-CVRLYYSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














